1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound with intriguing chemical properties, often explored for its potential applications in various scientific fields. It belongs to the class of thiadiazole derivatives and contains both thiophene and urea moieties, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea generally involves multi-step organic reactions. One common route begins with the preparation of the thiadiazole core, followed by functionalization with the prop-2-yn-1-ylthio group and the incorporation of the thiophen-2-yl urea. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, along with catalysts like palladium on carbon or base reagents like potassium carbonate to facilitate the reactions.
Industrial Production Methods
For industrial production, optimized synthetic routes often focus on yield improvement and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors, allowing better control over reaction conditions and reducing the time and cost associated with batch processes. Solvent recovery systems and green chemistry principles are also employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo a variety of chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Often resulting in the cleavage of the thiadiazole ring.
Substitution: Where the thiophene or thiadiazole rings might be substituted with different functional groups.
Common Reagents and Conditions
Reactions typically involve reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated reagents for substitution. Conditions vary from room temperature for mild reactions to elevated temperatures for more rigorous transformations.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain derivatives.
Substitution: Various substituted thiadiazole or thiophene derivatives.
Scientific Research Applications
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea finds applications in several research domains:
Chemistry: Utilized as a building block for synthesizing novel organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development.
Industry: Used in the development of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Molecular Targets: It interacts with enzymes or receptors, altering their activity.
Pathways Involved: Can inhibit or activate biochemical pathways, leading to desired therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the specific functional groups attached, which impart distinct chemical and biological properties. Similar compounds include:
5-phenyl-1,3,4-thiadiazole-2-thiol
2-amino-5-mercapto-1,3,4-thiadiazole
3-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Each of these compounds has its own unique set of properties, but this compound stands out for its potential in various scientific and industrial applications.
And there you have it—a detailed breakdown of your compound! Ready to dive deeper into any specific aspect?
Properties
IUPAC Name |
1-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS3/c1-2-5-17-10-14-13-9(18-10)12-8(15)11-7-4-3-6-16-7/h1,3-4,6H,5H2,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXQINMTXHZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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